Atosiban (free acid) trifluoroacetate is a synthetic peptide compound primarily used as a tocolytic agent to inhibit premature labor. It acts as an antagonist of oxytocin and vasopressin, which are hormones that play critical roles in uterine contractions during labor. The compound was developed by Ferring Pharmaceuticals and has been utilized in clinical settings since its introduction in the 1980s . Atosiban is classified as a small molecule and falls under the category of organic compounds known as oligopeptides, specifically designed to inhibit oxytocin receptors in the myometrium .
Atosiban is characterized by its nonapeptide structure, which is a modified analogue of oxytocin. The molecular formula is C₄₉H₆₈F₃N₁₄O₁₁S, and it has a molar mass of 994.19 g/mol .
Atosiban undergoes various chemical reactions during its synthesis and metabolism. The primary reactions involved include:
Atosiban functions as a competitive antagonist at oxytocin receptors located in the myometrium. By inhibiting oxytocin's action:
Atosiban exhibits several notable physical and chemical properties:
Atosiban's primary application is in obstetrics as a treatment for imminent preterm labor. It has been shown to effectively prolong pregnancy in women experiencing regular uterine contractions with cervical changes indicative of preterm labor. Clinical studies have demonstrated its efficacy in reducing preterm birth rates when administered appropriately .
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1068-67-3